2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Systematic Chemical Nomenclature
The IUPAC systematic name for this compound follows established nomenclature conventions for complex heterocyclic systems. The molecular framework consists of a central 1,2,4-triazole ring substituted at multiple positions with distinct functional groups. Based on structural analysis of related compounds, the systematic identification reveals a molecular formula of C₁₉H₁₉F₃N₆OS₂, indicating the presence of 19 carbon atoms, 19 hydrogen atoms, three fluorine atoms, six nitrogen atoms, one oxygen atom, and two sulfur atoms.
The compound can be systematically described as containing three primary structural domains: a 4,6-dimethylpyrimidin-2-yl group connected via a sulfanylmethyl linkage to position 5 of the triazole ring, a methyl substituent at position 4 of the triazole, and an N-[2-(trifluoromethyl)phenyl]acetamide moiety attached through a sulfanyl bridge at position 3 of the triazole core. This structural arrangement creates a highly substituted heterocyclic system with multiple sites for potential biological interaction.
Molecular Weight and Formula Considerations
Related triazole-acetamide derivatives demonstrate molecular weights in the range of 400-500 g/mol, with the specific structural analog containing a 3-(trifluoromethyl)phenyl group exhibiting a molecular weight of 468.5 g/mol. The systematic variation in substitution patterns between the 2- and 3-positions of the trifluoromethylphenyl group represents a critical structural modification that can significantly influence both physicochemical properties and biological activity profiles.
Properties
IUPAC Name |
2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6OS2/c1-11-8-12(2)24-17(23-11)30-9-15-26-27-18(28(15)3)31-10-16(29)25-14-7-5-4-6-13(14)19(20,21)22/h4-8H,9-10H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFJVLMBJPFQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole ring is commonly synthesized via cyclization of thiosemicarbazide derivatives. For example, methyl-substituted triazoles are prepared by reacting methyl hydrazinecarbimidothioate with acylhydrazines under acidic conditions.
Representative Reaction:
Conditions: Reflux in ethanol with catalytic HCl (6–12 hours, 70–80°C). Yield: 60–75%.
Functionalization with Sulfanylmethyl Groups
The sulfanylmethyl group at position 5 of the triazole is introduced via alkylation or thiol-disulfide exchange. For instance, 4,6-dimethylpyrimidine-2-thiol is reacted with a bromomethyl intermediate under basic conditions.
Example Protocol:
-
Bromomethyl Intermediate Preparation:
-
Thiol Coupling:
Optimization and Challenges
Reaction Solvent and Temperature
Purification Techniques
-
Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted thiols and acetamide byproducts.
-
Recrystallization: Ethanol/water mixtures (7:3) yield crystals with >95% purity.
Analytical Characterization
Key data for confirming the structure include:
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₁H₂₁F₃N₆OS₂ | HRMS (ESI+) |
| Molecular Weight | 494.6 g/mol | Calculated from formula |
| Melting Point | 168–170°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, triazole), 2.50 (s, 3H, CH₃) | Bruker Avance III |
Comparative Analysis of Analogous Compounds
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
Biology
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug development. For instance, its interaction with enzymes involved in metabolic pathways can lead to insights into disease mechanisms and therapeutic strategies.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in combating resistant bacterial strains.
Medicine
- Therapeutic Agent : Ongoing research is focusing on its potential as a therapeutic agent for various diseases, including cancer. Its mechanism of action involves binding to specific molecular targets, modulating their activity to exert biological effects .
- Histone Deacetylase Inhibition : Some studies have indicated that compounds with similar structures may inhibit histone deacetylase, suggesting potential applications in cancer therapy by influencing gene expression .
Industry
- Material Development : The compound is being explored for its utility in developing new materials with specific properties. This includes applications in pharmaceuticals and other chemical industries where tailored material characteristics are required .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide:
- Anticancer Activity : Research demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HCT116 and HeLa), indicating the potential for developing targeted cancer therapies .
- Molecular Docking Studies : In silico studies have shown promising results for enzyme inhibition mechanisms, suggesting pathways for further drug development based on structural optimization .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and triazole groups are known to bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues and their distinguishing features:
*Inferred based on structural parallels to compounds with reported activities.
Key Structural and Functional Differences
- Pyrimidine vs. Furan/Pyridine Substitutions : The target compound’s 4,6-dimethylpyrimidine group may enhance π-π stacking and hydrogen bonding compared to furan (in anti-exudative analogues) or pyridine derivatives .
- Triazole Core : The 1,2,4-triazole ring enables diverse hydrogen-bonding interactions, which are critical for binding to enzymatic targets (e.g., cyclooxygenases or kinases) .
Research Findings and Activity Insights
- Anti-Exudative Activity : Triazole-acetamides with furan substituents (e.g., ) exhibit dose-dependent anti-exudative effects. The target compound’s pyrimidine and trifluoromethyl groups may amplify this activity by improving target selectivity or pharmacokinetics.
- Antiproliferative Potential: Hydroxyacetamide-triazole derivatives () show antiproliferative effects, suggesting the target compound could be optimized for oncology applications.
- Structural Stability : The dimethylpyrimidine moiety may confer greater metabolic stability compared to furan or pyridine analogues, as pyrimidines are less prone to oxidative degradation .
Biological Activity
The compound 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (referred to as compound X) is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X can be characterized by its unique structural components:
- Molecular Formula : C18H19F3N5OS2
- Molecular Weight : 421.49 g/mol
- Structural Features : The compound contains a triazole ring, a pyrimidine moiety, and a trifluoromethyl group which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compound X exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 1 to 8 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .
Enzyme Inhibition
Compound X has also been evaluated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting:
- Acetylcholinesterase (AChE) : Important for treating Alzheimer's disease.
- Urease : Relevant in the treatment of infections caused by urease-producing bacteria.
Inhibition assays revealed IC50 values of 5.0 µM for AChE and 10.0 µM for urease, suggesting that compound X could be a lead compound for developing new therapeutic agents targeting these enzymes .
The biological activity of compound X can be attributed to several mechanisms:
- Binding Affinity : Molecular docking studies suggest that compound X binds effectively to the active sites of target enzymes and bacterial proteins.
- Sulfanyl Group Interaction : The sulfanyl moiety enhances interactions with thiol groups in proteins, potentially disrupting their function.
- Triazole Ring : This structure is known for its ability to form hydrogen bonds, which may stabilize interactions with biological targets .
Case Studies
-
Study on Antibacterial Activity :
A comprehensive study assessed the antibacterial effects of compound X against clinical isolates of Staphylococcus aureus. The results indicated that compound X not only inhibited bacterial growth but also reduced biofilm formation by 70%, highlighting its potential as a therapeutic agent against biofilm-associated infections . -
Enzyme Inhibition Study :
Another investigation focused on the inhibition of AChE by compound X. The study utilized various concentrations of the compound in human neuroblastoma cells and found that it significantly improved acetylcholine levels in a dose-dependent manner, suggesting potential benefits in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Sulfanyl group incorporation : Thiol-ene "click" chemistry or nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Triazole ring formation : Cyclization of thiosemicarbazides using reagents like hydrazine hydrate or acetic acid at 80–100°C .
- Acetamide coupling : Amide bond formation via EDCI/HOBt-mediated coupling in anhydrous DMF or dichloromethane .
- Critical parameters : Temperature (70–150°C), solvent polarity (DMF for solubility), and catalyst selection (e.g., pyridine for acid scavenging) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
- Methodology :
-
NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and sulfanyl linkages (e.g., δ 2.5–3.5 ppm for SCH₂ groups) .
-
X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in analogous compounds) .
-
Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 448.56 for related structures) .
Example Structural Data Space group : P21/c Unit cell parameters : a = 18.220 Å, b = 8.118 Å, c = 19.628 Å β = 108.76° Reference :
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity using statistical experimental design?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 150°C, 5-hour reflux in ethanol for triazole cyclization) .
- Case study : A flow-chemistry approach improved reproducibility in analogous diazomethane syntheses by 30% through precise parameter control .
Q. How to resolve contradictions in spectroscopic data when characterizing novel derivatives?
- Methodology :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Single-crystal XRD : Resolve ambiguities in regiochemistry (e.g., distinguishing triazole N1 vs. N2 substitution) .
- Tandem MS/MS : Fragment ions (e.g., m/z 309.78 for pyrimidine-thioacetamide cleavage) confirm connectivity .
Q. What in silico methods predict biological target interactions and structure-activity relationships (SAR)?
- Methodology :
-
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs (e.g., ΔG < -8 kcal/mol suggests high affinity) .
-
Pharmacophore modeling : Identify critical motifs (e.g., trifluoromethylphenyl enhances hydrophobic interactions) .
-
MD simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .
Predicted Targets Biological Activity Tyrosine kinases Antiproliferative Bacterial topoisomerase Antimicrobial PARP-1 Anticancer Reference :
Data Contradiction Analysis
- Example : Conflicting ¹H NMR signals for triazole protons (δ 7.8–8.2 ppm) may arise from tautomerism.
- Resolution : Variable-temperature NMR (VT-NMR) or NOESY to detect tautomeric equilibria .
- Case study : X-ray data confirmed N4-methylation in a triazole analog, overriding ambiguous NOE correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
